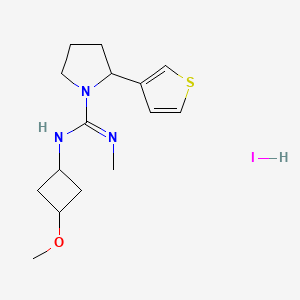![molecular formula C20H21ClN4 B7355899 6-chloro-2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-phenylquinazoline](/img/structure/B7355899.png)
6-chloro-2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-phenylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-phenylquinazoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 6-chloro-2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-phenylquinazoline is complex and involves multiple pathways. It has been shown to act as an inhibitor of several enzymes, including tyrosine kinases, cyclin-dependent kinases, and protein kinase C. Additionally, it has been shown to modulate the activity of several receptors, including dopamine, serotonin, and adenosine receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific target and pathway involved. It has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. Moreover, it has been shown to modulate neurotransmitter release and neuronal activity in the brain.
実験室実験の利点と制限
6-chloro-2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-phenylquinazoline has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity, which allows for precise modulation of specific targets. Additionally, it has good solubility and stability, which makes it easy to handle and store. However, one of the main limitations is its relatively high cost, which can limit its widespread use in research.
将来の方向性
There are several future directions for research on 6-chloro-2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-phenylquinazoline. One of the main directions is the development of novel derivatives with improved potency and selectivity. Additionally, there is a need for more studies on the mechanism of action and physiological effects of this compound. Moreover, there is a growing interest in the potential applications of this compound in the treatment of neurological disorders, such as depression and anxiety. Finally, there is a need for more studies on the safety and toxicity of this compound, which can pave the way for its clinical development.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its high potency and selectivity make it a valuable tool for research, and its diverse biochemical and physiological effects make it a promising candidate for drug development. However, more studies are needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 6-chloro-2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-phenylquinazoline involves the reaction of 6-chloro-4-phenylquinazoline with (3R,5S)-3,5-dimethylpiperazine in the presence of a suitable solvent and catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, elimination, and cyclization, to yield the final product.
科学的研究の応用
6-chloro-2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-phenylquinazoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit promising activity against several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Moreover, it has been used as a research tool to study the mechanism of action of various receptors and enzymes.
特性
IUPAC Name |
6-chloro-2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4/c1-13-11-25(12-14(2)22-13)20-23-18-9-8-16(21)10-17(18)19(24-20)15-6-4-3-5-7-15/h3-10,13-14,22H,11-12H2,1-2H3/t13-,14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWYTCRVRWHRPY-OKILXGFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3aR,6aS)-5-(2-ethyl-6-methylpyrimidin-4-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-2-yl]-N-cyclopentylacetamide](/img/structure/B7355828.png)
![[(3aR,6aS)-2-[(3,3-difluorocyclopentyl)methyl]-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-[(2R)-oxolan-2-yl]methanone](/img/structure/B7355829.png)
![3-[(3aS,6aR)-3a-methyl-5-(2-methyl-1,3-thiazole-5-carbonyl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-2-yl]-1-methylpiperidin-2-one](/img/structure/B7355832.png)
![3-[(3aS,6aR)-5-(2-cyclopentyloxyacetyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-2-yl]-1-methylpiperidin-2-one](/img/structure/B7355836.png)
![3-[(3aR,6aS)-2-[(4-chlorophenyl)methyl]-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carbonyl]pyrrolidin-2-one](/img/structure/B7355841.png)
![2-[(3aR,6aS)-3a-methyl-5-[2-(1-methylpyrazol-4-yl)acetyl]-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-2-yl]-N-cyclopentylacetamide](/img/structure/B7355844.png)

![2-[[(2R)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]amino]pyridine-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7355856.png)
![(2S,6R)-2,6-dimethyl-N'-[2-(4-methyl-1,3-thiazol-2-yl)propyl]morpholine-4-carboximidamide;hydroiodide](/img/structure/B7355862.png)
![3-[4-(aminomethyl)triazol-1-yl]-N-[(1R,3S)-3-cyanocyclopentyl]piperidine-1-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B7355870.png)
![[(1S,3S)-2,2-difluoro-3-phenylcyclopropyl]methylthiourea](/img/structure/B7355876.png)
![(6R)-3-[(2-bromophenyl)methyl]-6-methylpiperazine-2,5-dione](/img/structure/B7355882.png)
![(2S,4R)-1-(4-tert-butylphenyl)sulfonyl-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7355885.png)
![(2S,5R)-5-[2-(2-chlorophenyl)piperazine-1-carbonyl]oxolane-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7355909.png)